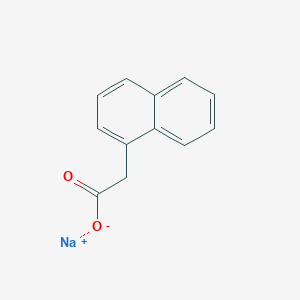

Sodium 1-naphthaleneacetate

Vue d'ensemble

Description

Sodium 1-naphthaleneacetate is a sodium salt of 1-naphthaleneacetic acid, a synthetic plant hormone belonging to the auxin family. It is widely used in agriculture to promote root formation and growth in plants. The compound is known for its ability to enhance the development of plant main roots and is commonly used in horticultural products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 1-naphthaleneacetate can be synthesized through the neutralization of 1-naphthaleneacetic acid with sodium hydroxide. The reaction typically involves dissolving 1-naphthaleneacetic acid in a suitable solvent, such as methanol or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 1-naphthaleneacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthaleneacetic acid derivatives.

Reduction: Reduction reactions can convert it back to 1-naphthaleneacetic acid.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with other metal salts can lead to the formation of different naphthaleneacetate salts.

Major Products:

Oxidation: Naphthaleneacetic acid derivatives.

Reduction: 1-Naphthaleneacetic acid.

Substitution: Various metal naphthaleneacetate salts.

Applications De Recherche Scientifique

Agricultural Applications

Sodium 1-naphthaleneacetate is widely utilized in horticulture for its auxin-like properties, which include:

- Root Development: It enhances the formation of adventitious roots, making it invaluable for vegetative propagation through stem and leaf cuttings .

- Fruit Set Improvement: The compound helps in improving fruit set and preventing premature fruit drop, which is crucial for maximizing yield in various crops such as apples, oranges, and olives .

- Growth Regulation: It promotes cell elongation and overall plant growth, particularly when applied in concentrations ranging from 20 to 100 µg/mL .

Table: Common Uses of this compound in Agriculture

| Application | Description |

|---|---|

| Rooting Hormone | Stimulates adventitious root formation in cuttings. |

| Fruit Thinning | Reduces excessive fruit set by thinning out immature fruits. |

| Delaying Premature Drop | Prevents premature dropping of fruits from trees. |

| Micropropagation | Used in tissue culture to induce root formation in various plant species. |

Scientific Research Applications

In addition to its agricultural uses, this compound serves as a critical tool in scientific research:

- Biochemical Studies: It acts as a substrate for enzyme assays and is involved in studying biochemical pathways related to plant growth.

- Plant Biology Research: Researchers utilize it to investigate the mechanisms of root development and the effects of auxins on plant physiology .

- Toxicology Studies: Evaluations of its toxicity profile have been conducted, revealing low systemic toxicity with specific effects noted at high exposure levels .

Case Studies

-

Rooting Efficacy in Horticulture:

A study demonstrated that cuttings treated with this compound showed significantly higher rooting percentages compared to untreated controls. This application is vital for propagating various ornamental plants. -

Fruit Development:

Research indicated that applying this compound at specific growth stages increased the size and quality of apples, highlighting its role in enhancing commercial fruit production. -

Toxicological Assessment:

In studies assessing the toxicity of this compound, findings suggested that while it exhibited low acute toxicity, chronic exposure could lead to developmental issues in offspring during reproduction studies conducted on rats .

Mécanisme D'action

Sodium 1-naphthaleneacetate exerts its effects by mimicking the action of natural auxins, which are plant hormones that regulate growth and development. It binds to auxin receptors in plant cells, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound enhances root formation by stimulating the expression of genes involved in root development .

Comparaison Avec Des Composés Similaires

1-Naphthaleneacetic acid: The parent compound, which is also an auxin and used for similar purposes.

Indole-3-acetic acid: Another synthetic auxin with similar growth-promoting effects.

2,4-Dichlorophenoxyacetic acid: A widely used synthetic auxin with herbicidal properties.

Uniqueness: Sodium 1-naphthaleneacetate is unique in its high solubility in water and organic solvents, making it versatile for various applications. Its stability and effectiveness at low concentrations also set it apart from other auxins .

Activité Biologique

Sodium 1-naphthaleneacetate (NAA) is a synthetic plant hormone belonging to the auxin family, primarily used in agriculture and horticulture for its growth-regulating properties. This article explores its biological activity, including its mechanisms of action, effects on various organisms, and relevant case studies.

- Chemical Formula : C₁₂H₁₁NaO₂

- Molecular Weight : 209.2 g/mol

- Solubility : Highly soluble in water; low solubility in organic solvents .

NAA functions as a plant growth regulator by promoting root formation, enhancing fruit development, and preventing premature fruit drop. It acts by mimicking natural auxins, which are crucial for various growth processes such as cell elongation and division. The application of NAA can significantly increase cellulose fiber formation when combined with gibberellic acid, another plant hormone .

In Plants

- Root Development : NAA is widely used in micropropagation and tissue culture to induce root formation in cuttings. It is effective at concentrations ranging from 20 to 100 μg/mL .

- Fruit Thinning : It is employed to thin fruits in crops like olives and apples, improving overall fruit quality and yield .

- Growth Regulation : High concentrations can inhibit growth, demonstrating a dose-dependent relationship between NAA concentration and plant response .

In Animals

NAA exhibits low toxicity in mammals but can lead to adverse effects at high doses. Studies indicate:

- Toxicity Levels : Oral ingestion in rats showed LD50 values ranging from 1000 to 5900 mg/kg, indicating low acute toxicity .

- Metabolism : In rats, NAA is rapidly absorbed and metabolized primarily into glycine conjugates, with significant urinary excretion within 36 hours post-administration .

- Developmental Effects : Some studies noted developmental toxicity linked to NAA exposure during gestation, though these effects were not universally observed across all naphthalene acetate compounds .

Case Study 1: Rooting Efficiency in Horticulture

A study evaluated the effectiveness of NAA in promoting root development in various plant species. Results indicated that cuttings treated with NAA exhibited a higher rooting percentage compared to untreated controls:

| Treatment | Rooting Percentage (%) |

|---|---|

| Control | 30 |

| NAA (50 μg/mL) | 75 |

| NAA (100 μg/mL) | 90 |

This study underscores the utility of NAA as a rooting agent in commercial horticulture .

Case Study 2: Toxicological Assessment

An EPA report assessed the toxicological profile of NAA across different exposure scenarios. Key findings included:

| Exposure Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects Observed |

|---|---|---|---|

| Oral | 50 | 250 | Decreased body weight gain during gestation |

| Dermal | 300 | 1000 | Reduced body weight gain |

| Inhalation | 50 | 150 | Similar effects as oral exposure |

The report concluded that while NAA has low acute toxicity, chronic exposure could lead to significant health concerns if not managed properly .

Environmental Impact

NAA is considered relatively mobile but short-lived in terrestrial and aquatic environments. Its potential for bioaccumulation is low, which suggests minimal long-term environmental impacts when used according to guidelines . However, its application must be monitored due to observed acute toxicity effects on non-target organisms at high concentrations.

Propriétés

Numéro CAS |

61-31-4 |

|---|---|

Formule moléculaire |

C12H10NaO2 |

Poids moléculaire |

209.20 g/mol |

Nom IUPAC |

sodium;2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14); |

Clé InChI |

SNMLHWKCAMEYHB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |

SMILES isomérique |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[Na] |

Key on ui other cas no. |

25267-17-8 61-31-4 |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

86-87-3 (Parent) |

Synonymes |

1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium 1-naphthaleneacetate influence the catalytic activity of imidazole-appended γ-cyclodextrin?

A1: Research indicates that this compound can enhance the catalytic activity of imidazole-appended γ-cyclodextrin (1) in the hydrolysis of p-nitrophenyl acetate. [] This enhancement is attributed to its function as a "spacer" within the relatively large γ-cyclodextrin cavity. By occupying space, this compound facilitates a more favorable binding conformation between the cyclodextrin and the substrate, thereby promoting the hydrolysis reaction. Interestingly, this effect is not observed with the smaller β-cyclodextrin derivative (2), where this compound actually hinders the reaction. [] This highlights the importance of size complementarity between the cyclodextrin, the substrate, and the spacer molecule for optimal catalytic efficiency.

Q2: What spectroscopic evidence suggests that this compound exhibits hydrophobic interactions in solution?

A2: Studies utilizing UV-Vis and fluorescence spectroscopy provide evidence for the hydrophobic interactions of this compound in various solutions. For instance, in water-methanol mixtures, increasing the methanol concentration enhances hydrophobic interactions, leading to a red shift in the emission spectra of this compound. [] This red shift signifies a change in the molecule's electronic environment, suggesting a shift towards a more hydrophobic environment as the solvent polarity decreases. Similar spectral shifts are observed in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB), further supporting the role of hydrophobic interactions in the compound's behavior in solution. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.